Vasoconstriction Potency in Rat Mesenteric Vessels: N-Acetyl-LTE4 vs. LTD4/LTE4 Shows 2–5-Fold Reduced Potency but Retained Biological Activity
In conscious freely moving rats, N-Acetyl-LTE4 administered as intravenous bolus produced dose-dependent mesenteric vasoconstriction. N-Acetyl-LTE4 was 2–5-fold less potent than Leukotriene D4/E4 (LTD4/LTE4) in inducing mesenteric vasoconstriction, but remained 10-fold more potent than the thromboxane analog U-46619 and 1000-fold more potent than prostaglandin F2α, demonstrating that N-acetylation attenuates but does not abolish cysteinyl leukotriene receptor-mediated vascular activity [1].
| Evidence Dimension | Vasoconstriction potency in rat mesenteric vessels (dose-response) |
|---|---|
| Target Compound Data | N-Acetyl-LTE4: 2–5-fold less potent than LTD4/LTE4; 10-fold more potent than U-46619; 1000-fold more potent than PGF2α |
| Comparator Or Baseline | LTD4/LTE4 (set as reference potency); U-46619 (10-fold less potent than N-Acetyl-LTE4); PGF2α (1000-fold less potent than N-Acetyl-LTE4) |
| Quantified Difference | N-Acetyl-LTE4 is 2–5-fold less potent than LTD4/LTE4; retains significant partial agonist activity (10× U-46619, 1000× PGF2α) |
| Conditions | Conscious freely moving rats; intravenous bolus administration; mesenteric blood flow measured by Doppler flowmetry |
Why This Matters
Procurement of N-Acetyl-LTE4 rather than LTE4 is essential for studies distinguishing N-acetyl-dependent attenuation of vascular cysteinyl leukotriene responses, as the 2–5-fold potency difference is quantitatively meaningful for dose-response experimental design.
- [1] Siren AL, Letts G, Feuerstein G. N-acetyl-leukotriene E4 is a potent constrictor of rat mesenteric vessels. Eur J Pharmacol. 1988;146(2-3):331-335. doi:10.1016/0014-2999(88)90311-1. View Source
